Ritonavir-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

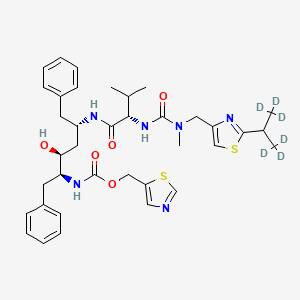

リトナビル-d6は、HIVプロテアーゼ阻害剤であるリトナビルの重水素化形態です。この化合物は主に、質量分析法におけるリトナビルの定量のための内部標準として使用されます。リトナビル-d6の重水素原子は水素原子を置き換え、安定性と異なる質量を持つため、さまざまな分析用途で役立ちます。

準備方法

合成経路と反応条件

リトナビル-d6の合成は、中間体の調製から始まるいくつかのステップを伴います。一般的な方法の1つは、N-メチル-N-[(2-イソプロピル-4-チアゾリル)メチル]アミノカルボニルL-バリンを原料として使用することです。この中間体は塩化チオニルと反応して別の中間体を生成し、次にtert-ブチルカルバメートと反応させます。 得られた化合物は加水分解によりtert-ブチル基を除去した後、(5-チアゾリル)メチル(4-ニトロベンゾフェノン)カーボネートと反応させ、最終生成物であるリトナビル-d6が得られます .

工業生産方法

リトナビル-d6の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 環境に優しい試薬と条件の使用が強調され、副反応を最小限に抑え、生産コストを削減します .

化学反応の分析

反応の種類

リトナビル-d6は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある原子または基を別の原子または基で置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により重水素化アルコールが生成される場合があります .

科学的研究の応用

Analytical Chemistry

Internal Standard in Mass Spectrometry

- Ritonavir-d6 is extensively used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of ritonavir. Its distinct mass due to deuterium labeling allows for accurate measurement and comparison against non-deuterated forms.

Pharmacokinetic Studies

- It plays a crucial role in pharmacokinetic studies, helping researchers determine the absorption, distribution, metabolism, and excretion (ADME) profiles of ritonavir. This is essential for optimizing dosing regimens and understanding drug interactions.

Pharmacology

Inhibition of HIV Protease

- As a derivative of ritonavir, it retains the ability to inhibit the HIV protease enzyme, crucial for viral replication. By preventing the maturation of HIV particles, it contributes to antiviral therapies aimed at reducing viral load in infected individuals .

CYP3A4 Interaction Studies

- This compound is employed to study interactions with cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. Its use helps elucidate how ritonavir affects the pharmacokinetics of other drugs metabolized by this enzyme, thereby enhancing therapeutic efficacy while minimizing adverse effects .

Biomedical Research

Drug Interaction Studies

- The compound is utilized in research focusing on drug-drug interactions, particularly in combination therapies for HIV treatment. By analyzing how this compound influences the metabolism of co-administered drugs, researchers can optimize treatment regimens for better patient outcomes .

Clinical Case Studies

- Recent studies have highlighted the effectiveness of nirmatrelvir/ritonavir combinations against SARS-CoV-2 during the COVID-19 pandemic, showcasing how this compound can be integral in evaluating these therapies' safety and efficacy .

Quality Control in Pharmaceutical Industry

Validation of Pharmaceutical Products

- In pharmaceutical manufacturing, this compound is used as a reference standard for quality control and validation processes. Its stability allows for reliable assessments of product consistency and potency over time.

Research Methodologies

| Application Area | Description |

|---|---|

| Analytical Chemistry | Internal standard for GC and LC-MS; quantification of ritonavir and metabolites |

| Pharmacology | Inhibition studies on HIV protease; CYP3A4 interaction analysis |

| Biomedical Research | Drug interaction studies; evaluation of combination therapies |

| Pharmaceutical Quality Control | Reference standard for validation processes; ensures product consistency |

作用機序

リトナビル-d6は、リトナビルと同様にHIVプロテアーゼ酵素を阻害します。この酵素は、gagおよびpolなどの主要なHIV遺伝子から構造および複製タンパク質を切断する役割を果たします。 この酵素を阻害することにより、リトナビル-d6はウイルス粒子の成熟を阻害し、その結果、ウイルスの複製を阻害します .

類似の化合物との比較

類似の化合物

サキナビル: リトナビルと組み合わせて使用される別のHIVプロテアーゼ阻害剤で、リトナビルの薬物動態性能を高めます。

インジナビル: リトナビルと同様で、HIV治療の併用療法に使用されます。

アンプレナビル: リトナビルと組み合わせて使用される別のプロテアーゼ阻害剤です。

独自性

リトナビル-d6は、重水素原子を持つことで独特です。重水素原子により安定性と異なる質量が生じ、分析用途に最適な内部標準となります。 HIVプロテアーゼ酵素を阻害し、他のプロテアーゼ阻害剤の薬物動態性能を高める能力は、リトナビル-d6を他の類似化合物とは異なる存在にしています .

類似化合物との比較

Similar Compounds

Saquinavir: Another HIV protease inhibitor used in combination with ritonavir to boost its pharmacokinetic performance.

Indinavir: Similar to ritonavir, used in combination therapies for HIV treatment.

Amprenavir: Another protease inhibitor used in combination with ritonavir.

Lopinavir: Often combined with ritonavir to enhance its effectiveness

Uniqueness

Ritonavir-d6 is unique due to its deuterium atoms, which provide stability and distinct mass, making it an ideal internal standard for analytical applications. Its ability to inhibit the HIV protease enzyme and boost the pharmacokinetic performance of other protease inhibitors sets it apart from similar compounds .

生物活性

Ritonavir-d6 is a deuterated form of ritonavir, an established HIV protease inhibitor. Its primary application is as an internal standard for quantitative analysis in pharmacokinetic studies, particularly using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Ritonavir functions primarily as an inhibitor of HIV-1 protease, which is essential for the maturation of infectious HIV particles. By inhibiting this enzyme, ritonavir prevents the cleavage of viral polyproteins into functional proteins, thus halting viral replication. The inhibitory potency of ritonavir against recombinant HIV-1 protease is significant, with a reported inhibition rate of 79% at a concentration of 0.5 nM .

Inhibition Profiles

This compound exhibits similar biological activity to its non-deuterated counterpart. Key findings include:

- Cell Viability : this compound has an EC50 value of 25 nM in preventing cell death induced by HIV-13B in MT-4 human T cells. It also shows IC50 values against various strains of HIV-2 (HIV-2ROD: 0.13 µM , HIV-2EHO: 0.24 µM ) and HIV-1LAI (0.045 µM ) in human MT-2 cells .

- Cytochrome P450 Interaction : Ritonavir inhibits the cytochrome P450 isoform CYP3A with an IC50 of 0.14 µM , affecting the metabolism of other protease inhibitors such as saquinavir and indinavir .

Comparative Pharmacokinetics

Table 1 summarizes the pharmacokinetic parameters associated with ritonavir and its deuterated form:

| Parameter | Ritonavir | This compound |

|---|---|---|

| Inhibition Concentration | 0.5 nM (HIV-1) | Similar |

| EC50 (HIV-13B) | 25 nM | Similar |

| IC50 (HIV-2ROD) | 0.13 µM | Similar |

| CYP3A Inhibition IC50 | 0.14 µM | Similar |

Efficacy Against COVID-19

Recent studies have explored the effectiveness of ritonavir in combination therapies against SARS-CoV-2, particularly during the COVID-19 pandemic. A systematic review highlighted that nirmatrelvir/ritonavir significantly reduced the risk of hospitalization or death in high-risk patients with mild to moderate COVID-19 compared to standard care .

In one notable case series involving patients treated with nirmatrelvir/ritonavir, outcomes included decreased viral loads and improved clinical parameters such as reduced length of hospital stays and lower rates of adverse events compared to control groups .

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-GMBJSHJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。